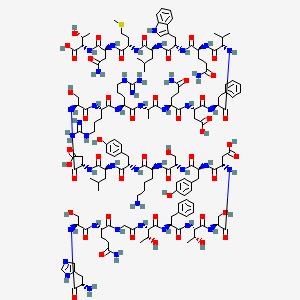
4-Methoxybenzylmagnesium chloride
Übersicht
Beschreibung
4-Methoxybenzylmagnesium chloride is a Grignard reagent with the linear formula CH3OC6H4CH2MgCl . It has a molecular weight of 180.91 .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzylmagnesium chloride is represented by the SMILES stringCOc1ccc(C[Mg]Cl)cc1 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group and a benzylmagnesium chloride group. Chemical Reactions Analysis
4-Methoxybenzylmagnesium chloride is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone.Physical And Chemical Properties Analysis
4-Methoxybenzylmagnesium chloride is a 0.25 M solution in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.914 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Chiral Compound Synthesis : The Grignard reaction involving 4-Methoxybenzylmagnesium chloride with 3,5-dimethoxybenzaldehyde led to the formation of a compound with two chiral centers and intramolecular hydrogen bonds, showcasing its utility in synthesizing complex chiral molecules (Q. Yin & Wenqin Zhang, 2002).
- Synthetic Intermediates : It was used in the preparation of sensitive phenolic aldehydes via ultrasound-promoted reactions, demonstrating its efficiency in providing protected phenolic ether intermediates for organic synthesis (F. A. Luzzio & Juan Chen, 2008).
Catalysis and Reactions
- Nickel-Catalyzed Cross-Coupling : The nickel-catalyzed cross-coupling of methoxyarenes with alkylmagnesium halides showcases the elimination of a methoxy group, facilitating the synthesis of complex molecules through alkylation at the ipso position of anisole derivatives (Mamoru Tobisu et al., 2016).
- Selective Deprotection : Zirconium(IV) chloride catalyzed a highly selective and efficient method for the unmasking of p-methoxybenzyl ethers and esters, critical for substances such as carbohydrates, terpenes, and amino acids (G. Sharma et al., 2003).
Material Science and Luminescence
- Magnetic and Luminescent Materials : The synthesis of 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands using 4-Methoxybenzylmagnesium chloride resulted in materials exhibiting magnetic and luminescent properties, indicating its potential in the development of multifunctional materials (H. Wen et al., 2017).
Advanced Organic Synthesis Techniques
- Anionic Polymerization : Studies on p- and m-Vinylbenzylmagnesium Chlorides as initiators in polymerizations exemplify the role of 4-Methoxybenzylmagnesium chloride in synthesizing macromers and poly(Grignard reagent)s, highlighting its significance in polymer chemistry (K. Hatada et al., 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
magnesium;1-methanidyl-4-methoxybenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJEJINASVQGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzylmagnesium chloride | |
CAS RN |
38769-92-5 | |
| Record name | 4-Methoxybenzylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















